REACTION_SMILES
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[CH3:28][CH2:29][OH:30].[c:1]1([N:7]2[C:8](=[O:27])[O:9][C:10]3([CH2:11]2)[CH2:12][CH2:13][N:14]([C:17]([O:18][CH2:19][c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)=[O:26])[CH2:15][CH2:16]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([N:7]2[C:8](=[O:27])[O:9][C:10]3([CH2:11]2)[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]3)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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O=C(OCc1ccccc1)N1CCC2(CC1)CN(c1ccccc1)C(=O)O2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OCc1ccccc1)N1CCC2(CC1)CN(c1ccccc1)C(=O)O2
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Name
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Type
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product
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Smiles
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O=C1OC2(CCNCC2)CN1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |